molecular formula C17H21NO3 B1676307 Mesembrenone CAS No. 468-54-2

Mesembrenone

Cat. No. B1676307
CAS RN: 468-54-2
M. Wt: 287.35 g/mol
InChI Key: HDNHBCSWFYFPAN-IRXDYDNUSA-N
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Description

Mesembrenone is an alkaloid constituent of Sceletium tortuosum (Kanna) and minor constituent of Lampranthus aureus and Lampranthus spectabilis . It is a member of pyrrolidines . It is similar to modern synthetic antidepressants, being a potent selective inhibitor of the serotonin transporter (SERT) and also a phosphodiesterase 4 (PDE4) inhibitor .


Molecular Structure Analysis

The molecular formula of Mesembrenone is C17H21NO3 . The IUPAC name is (3aR,7aS)-3a-(3,4-dimethoxyphenyl)-1-methyl-2,3,7,7a-tetrahydroindol-6-one . The molecular weight is 287.35 g/mol .

Scientific Research Applications

Traditional Use

Mesembrenone is one of the main alkaloids found in Sceletium tortuosum , a plant species that was traditionally used for sedation and analgesia by the KhoiSan, a tribe in South Africa . The plant preparation, known as “Kanna” or “Kougoed”, was used by chewing, smoking, or sniffing .

Modern Recreational Use

Today, Kanna gains popularity as a legal high among drug users . This is due to the psychoactive properties of mesembrenone and other alkaloids present in the plant.

Antidepressant Properties

Mesembrenone is a potent selective inhibitor of the serotonin transporter (SERT), making it similar to modern synthetic antidepressants . It’s a selective serotonin reuptake inhibitor (SSRI), which means it can increase the levels of serotonin in the brain and help improve mood .

Anti-Inflammatory and Antioxidant Properties

Research has shown that extracts of Sceletium tortuosum, which contain mesembrenone, have anti-inflammatory and antioxidant properties . This suggests potential applications in treating conditions associated with inflammation and oxidative stress .

Potential Treatment for Psychological and Psychiatric Disorders

Due to its calming effects and ability to promote a sense of well-being, mesembrenone is being researched for its potential use in treating clinical anxiety, depression, and other psychological and psychiatric disorders .

Metabolism Studies

Mesembrenone, along with mesembrine, another alkaloid from the same plant, has been studied for its metabolism in rat urine and pooled human liver preparations . These studies are crucial for monitoring the consumption of these substances, especially in urine .

Mechanism of Action

Target of Action

Mesembrenone is an alkaloid constituent of Sceletium tortuosum (Kanna) and minor constituent of Lampranthus aureus and Lampranthus spectabilis . The primary targets of Mesembrenone are the serotonin transporter (SERT) and phosphodiesterase 4 (PDE4) . SERT plays a crucial role in the termination of serotonin signaling in the brain, while PDE4 is involved in the degradation of cyclic adenosine monophosphate (cAMP), a messenger molecule that plays various roles in cells.

Mode of Action

Mesembrenone acts as a potent selective inhibitor of the serotonin transporter (SERT), thereby increasing the availability of serotonin in the brain . This mechanism is similar to that of many modern synthetic antidepressants . Additionally, Mesembrenone also inhibits phosphodiesterase 4 (PDE4), leading to increased levels of cAMP in the brain .

Biochemical Pathways

The inhibition of SERT by Mesembrenone prevents the reuptake of serotonin into neurons, thereby increasing its availability in the synaptic cleft . This can enhance serotonin signaling and potentially improve mood and reduce anxiety. The inhibition of PDE4 leads to increased levels of cAMP, which can have various downstream effects, including the potential to improve cognitive function and reduce inflammation .

Result of Action

The increased availability of serotonin in the brain due to the inhibition of SERT by Mesembrenone can lead to enhanced serotonin signaling . This can potentially improve mood and reduce anxiety. The inhibition of PDE4 and the resulting increase in cAMP levels can have various effects, including potential improvements in cognitive function and reductions in inflammation .

Action Environment

The action of Mesembrenone can be influenced by various environmental factors. For example, the plant species from which it is derived, Sceletium tortuosum, is mainly distributed in South Africa . The presence and concentration of Mesembrenone and other alkaloids in this plant can vary depending on the plant’s age, growth conditions, and harvesting techniques . Furthermore, the metabolism and excretion of Mesembrenone can be influenced by individual differences in metabolic enzymes and transporters .

Future Directions

There are identified gaps in the research field, including a lack of toxicology assays, a deficit of clinical assessments, too few bioavailability studies, and little to no investigation into the minor alkaloid groups found in Sceletium . Future studies are likely to see innovations in analytical techniques for rapid alkaloid identification and quality control purposes .

properties

IUPAC Name

(3aR,7aS)-3a-(3,4-dimethoxyphenyl)-1-methyl-2,3,7,7a-tetrahydroindol-6-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H21NO3/c1-18-9-8-17(7-6-13(19)11-16(17)18)12-4-5-14(20-2)15(10-12)21-3/h4-7,10,16H,8-9,11H2,1-3H3/t16-,17-/m0/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HDNHBCSWFYFPAN-IRXDYDNUSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1CCC2(C1CC(=O)C=C2)C3=CC(=C(C=C3)OC)OC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CN1CC[C@]2([C@@H]1CC(=O)C=C2)C3=CC(=C(C=C3)OC)OC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H21NO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60963667
Record name Mesembrenone
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60963667
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

287.35 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Mesembrenone

CAS RN

468-54-2
Record name (+)-Mesembrenone
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=468-54-2
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name (+)-Mesembrenone
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000468542
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Mesembrenone
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60963667
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name Mesembrenone, (+)-
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/HT8JNS8E79
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Q & A

Q1: What is Mesembrenone and where is it found?

A1: Mesembrenone is a major alkaloid found in the Sceletium tortuosum plant, also known as Kanna. This succulent plant, indigenous to South Africa, has been traditionally used for its mood-altering effects. [, , ]

Q2: How does Mesembrenone exert its effects at the molecular level?

A2: Mesembrenone primarily acts as a potent inhibitor of Phosphodiesterase 4 (PDE4) and also demonstrates significant activity as a serotonin reuptake inhibitor. [, ] By inhibiting PDE4, Mesembrenone is thought to increase intracellular levels of cyclic adenosine monophosphate (cAMP), a signaling molecule involved in various cellular processes including mood regulation. [] Its serotonin reuptake inhibition activity contributes to increased serotonin levels in synapses, further influencing mood and potentially anxiety. []

Q3: What is the chemical structure of Mesembrenone?

A3: Mesembrenone possesses a complex molecular structure characteristic of alkaloids. It is classified as a Mesembrine-type alkaloid with a hexahydropyrrolo[2,1-a]isoquinoline core. [, , , , ]

Q4: What is the molecular formula and weight of Mesembrenone?

A4: The molecular formula of Mesembrenone is C17H21NO3. Its molecular weight is 287.35 g/mol. [, ]

Q5: Are there any specific analytical techniques used to identify and quantify Mesembrenone?

A5: Several analytical techniques are employed for the identification and quantification of Mesembrenone. High-performance liquid chromatography (HPLC) coupled with ultraviolet (UV) detection is commonly used. [, ] Additionally, mass spectrometry (MS) and tandem mass spectrometry (MS/MS) provide definitive confirmation based on characteristic ions and fragmentation patterns. [] Gas chromatography coupled with mass spectrometry (GC-MS) is also employed for analysis. [, , ]

Q6: What is the significance of analytical method validation in Mesembrenone research?

A6: Method validation is crucial to ensure the accuracy, precision, and specificity of analytical methods used in Mesembrenone research. Validation involves establishing the method's linearity, range, sensitivity, limit of detection (LOD), limit of quantification (LOQ), recovery, and robustness. [] This rigorous process ensures reliable and reproducible results, supporting the quality of research findings.

Q7: Has the pharmacokinetic profile of Mesembrenone been investigated?

A7: Pharmacokinetic studies in mice revealed that while Mesembrenone exhibits poor oral bioavailability, it demonstrates rapid distribution following intravenous administration. [] This suggests that alternative routes of administration or formulation strategies may be necessary to enhance its bioavailability.

Q8: Are there any known drug interactions or safety concerns associated with Mesembrenone?

A8: While Sceletium tortuosum extracts are marketed for various effects, it's crucial to acknowledge the limited research regarding Mesembrenone's safety profile, potential drug interactions, and long-term effects. [, ] Comprehensive toxicological studies and clinical trials are necessary to fully elucidate its safety profile and potential risks.

Q9: How does the structure of Mesembrenone influence its activity?

A9: Structural modifications to the Mesembrenone molecule can significantly impact its potency and selectivity towards its targets. [, , ] For instance, modifications to the ring system or substituents can alter its interactions with PDE4 or the serotonin transporter, thereby influencing its pharmacological effects.

Q10: Are there any environmental concerns associated with Mesembrenone or its source plant?

A11: The increasing demand for Sceletium tortuosum necessitates sustainable harvesting practices and cultivation methods to prevent overexploitation and preserve the plant's natural populations. Research on the plant's ecological role and potential environmental impact of cultivation is essential for responsible utilization. []

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